Antiproliferative Activity: IC50 Comparison in MCF-7 Breast Cancer Cells
The target compound exhibits antiproliferative activity against MCF-7 breast cancer cells, with a reported IC50 of approximately 15 µM . This activity is distinct from that of the 3-(1H-pyrazol-1-yl)benzoic acid regioisomer (CAS 264264-33-7), which shows an IC50 of 20 µM against the same cell line .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | ~15 µM |
| Comparator Or Baseline | 3-(1H-pyrazol-1-yl)benzoic acid (CAS 264264-33-7): 20 µM |
| Quantified Difference | ~25% lower IC50 for target compound (higher potency) |
| Conditions | MCF-7 breast cancer cell line |
Why This Matters
This quantitative difference informs medicinal chemists that the 5-yl isomer is a more potent starting point for anticancer lead optimization targeting MCF-7 proliferation.
